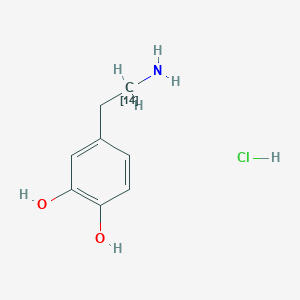

Dopamine-8-14C hydrochloride

Description

Historical Perspectives on Radiolabeled Dopamine (B1211576) as a Research Probe

The journey to understanding the intricate workings of the dopaminergic system has been significantly propelled by the use of radiolabeled molecules. In the early days of neurochemical research, scientists sought methods to trace the path of neurotransmitters like dopamine within the brain. The development of radiolabeling techniques provided a powerful new tool. By tagging dopamine with a radioactive isotope, researchers could follow its synthesis, storage, release, reuptake, and metabolism.

Early studies often utilized tritium (B154650) (³H) for radiolabeling. For instance, the binding of [³H]raclopride, a D2 receptor antagonist, was reduced by amphetamine, which increases synaptic dopamine concentration, providing an indirect measure of dopamine release. tandfonline.com These pioneering efforts laid the groundwork for the more sophisticated imaging techniques used today, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which allow for the direct measurement of dopamine transmission in the living human brain. tandfonline.com These advanced methods often employ radiotracers labeled with positron-emitting radionuclides like carbon-11 (B1219553) and fluorine-18. nih.gov

Fundamental Contributions of Dopamine-8-14C Hydrochloride to Dopaminergic System Understanding

The use of this compound has yielded significant insights into the function and dysfunction of the dopaminergic system. This system is integral to motor control, motivation, reward, and various cognitive functions. wikipedia.org

Key research applications and findings include:

Metabolism Studies: By tracking the ¹⁴C label, researchers can identify the metabolic breakdown products of dopamine. Dopamine is metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). wikipathways.org Understanding these metabolic pathways is crucial, as alterations can be associated with various neurological and psychiatric conditions. For example, studies using ¹⁴C-labeled dopamine have helped to elucidate the metabolic pathways of drugs that interact with the dopaminergic system, such as dasotraline, a dopamine and norepinephrine (B1679862) reuptake inhibitor. nih.gov

Reuptake and Transporter Studies: The dopamine transporter (DAT) is a key protein responsible for clearing dopamine from the synaptic cleft. nih.gov this compound has been used in assays to study the function of DAT and to screen for drugs that inhibit dopamine reuptake. biomolther.org These studies are vital for developing treatments for conditions like ADHD and depression, where dopamine signaling is dysregulated. nih.govfrontiersin.org For instance, research has shown that certain compounds can inhibit the reuptake of [³H]-dopamine, indicating their potential as therapeutic agents. biomolther.org

Receptor Binding Assays: While other radioligands are often used for direct receptor imaging, Dopamine-8-14C can be used in foundational studies to understand the interaction of dopamine with its various receptor subtypes (D1-D5). caymanchem.com This information is fundamental to understanding how dopamine exerts its effects throughout the brain. caymanchem.com

Interactive Data Table: Research Findings with Radiolabeled Dopamine

| Research Area | Key Finding | Implication |

| Metabolism | Identified major metabolic pathways involving MAO and COMT. wikipathways.org | Understanding of dopamine breakdown and its role in disease. |

| Reuptake | Characterized the function of the dopamine transporter (DAT). nih.gov | Enabled development of dopamine reuptake inhibitor drugs. nih.gov |

| Neurotransmitter Release | Amphetamine challenge reduces binding of D2 receptor radioligands. tandfonline.com | Provided an in vivo method to measure changes in synaptic dopamine. tandfonline.com |

| Disease Modeling | Loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. wikipathways.org | Guided the development of treatments like L-DOPA administration. wikipathways.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12ClNO2 |

|---|---|

Molecular Weight |

191.63 g/mol |

IUPAC Name |

4-(2-amino(214C)ethyl)benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+2; |

InChI Key |

CTENFNNZBMHDDG-JXFNBCCBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[14CH2]N)O)O.Cl |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl |

Origin of Product |

United States |

Radiochemical Synthesis and Preparative Methodologies for Dopamine 8 14c Hydrochloride

Precursor Selection and Strategic Labeling Approaches for [8-14C]Dopamine

The strategic placement of the 14C label within the dopamine (B1211576) molecule is paramount for tracing its metabolic fate. Labeling at the C-8 position (the second carbon of the ethylamine (B1201723) side chain) is a common approach. The selection of a suitable 14C-labeled precursor is the foundational step in the radiosynthesis of Dopamine-8-14C hydrochloride.

A primary and efficient route for the synthesis of dopamine involves the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org Therefore, a logical and frequently employed precursor for the synthesis of [8-14C]Dopamine is L-[1-14C]DOPA . nih.gov In this approach, the 14C-labeled carboxyl group of L-DOPA is removed, and the label is incorporated into the adjacent carbon, which becomes the C-8 position of dopamine.

Another potential, though less direct, pathway involves starting with simpler labeled molecules. For instance, syntheses can be designed starting from basic 14C sources like barium [14C]carbonate, which can be converted into key intermediates such as [14C]benzyl bromide. researchgate.net However, for specific labeling at the C-8 position of dopamine, utilizing a precursor that already contains the carbon backbone, such as a labeled amino acid, is generally more straightforward.

The choice of precursor is often dictated by a balance of synthetic accessibility, the desired specific activity of the final product, and the stability of the labeled position during the reaction sequence. The use of enzymatically active precursors, such as L-[14C]DOPA, can also be leveraged for biosynthesis approaches. nih.gov

Detailed Radiosynthetic Pathways and Reaction Mechanisms

The conversion of the selected precursor to this compound involves specific chemical or enzymatic reactions.

A prominent method for synthesizing L-[14C]dopamine is through the enzymatic decarboxylation of L-[14C]DOPA. nih.gov This reaction is catalyzed by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase or AADC). qualialife.compnas.org This enzyme removes the carboxyl group from L-DOPA, yielding dopamine. wikipedia.org When L-[1-14C]DOPA is used as the substrate, the resulting dopamine is labeled at the C-8 position. The reaction mechanism involves the pyridoxal (B1214274) phosphate (B84403) (P5P) cofactor, which forms a Schiff base with the amino acid, facilitating the decarboxylation. qualialife.com

Enzymatic Synthesis Reaction:

L-[1-14C]DOPA ---(DOPA Decarboxylase, P5P)--> [8-14C]Dopamine + 14CO2

Following the synthesis, the newly formed [8-14C]Dopamine needs to be isolated and converted to its more stable hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid.

Chemical synthesis routes are also viable. These can offer greater control over reaction conditions and may be more suitable for larger-scale production. A hypothetical chemical synthesis could involve the reduction of a corresponding 14C-labeled nitrile or the amination of a labeled phenylethyl halide. For example, a multi-step synthesis could start from a simpler 14C-labeled building block to construct the phenethylamine (B48288) skeleton.

Regardless of the pathway, purification of the final product is crucial. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or column chromatography, are essential to separate this compound from unreacted precursors, byproducts, and any radiochemical impurities. helsinki.fi Anion exchange chromatography has been shown to be effective in separating [14C]dopamine from its precursor, [14C]tyrosine. ku.edu

Optimization of Yield and Isotopic Incorporation Efficiency

Maximizing the radiochemical yield and ensuring high isotopic incorporation are key objectives in any radiosynthesis. The efficiency of the synthesis directly impacts the specific activity of the final product, which is a critical parameter for its use in sensitive assays.

Reaction Conditions: For enzymatic syntheses, parameters such as pH, temperature, and the concentration of the enzyme and cofactors must be optimized. For instance, the synthesis of polydopamine, a related polymer, is highly dependent on pH and temperature. rsc.org

Purity of Precursors: The chemical and radiochemical purity of the starting materials, like L-[1-14C]DOPA, is critical to avoid the formation of unwanted side products.

Purification Methods: The choice and execution of the purification strategy significantly affect the final yield and purity. Efficient separation techniques are necessary to isolate the desired product without significant loss. helsinki.fi

Minimizing Isotopic Dilution: To achieve high specific activity, it is important to minimize any dilution of the 14C label with non-radioactive (12C) carbon from reagents or the atmosphere.

Analytical Characterization and Quality Assurance of Dopamine 8 14c Hydrochloride for Research Applications

Chromatographic Techniques for Radiochemical Purity Assessment (e.g., Radio-HPLC, Radio-TLC)

The radiochemical purity of Dopamine-8-14C hydrochloride is a critical parameter, defined as the proportion of the total radioactivity present in the sample that is in the desired chemical form of dopamine (B1211576). Chromatographic techniques are the cornerstone for this assessment, providing the necessary separation of the parent compound from potential radioactive impurities.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is a powerful tool for the quality control of radiochemicals. berthold.com It combines the high-resolution separation capabilities of HPLC with sensitive radioactivity detection. berthold.com For this compound analysis, a typical setup involves a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer, such as potassium dihydrogen phosphate (B84403), and an organic modifier like acetonitrile. researchgate.netdergipark.org.trnih.gov The eluate from the column passes through a UV detector and then a radioactivity detector (flow scintillation or solid scintillator). berthold.com This dual-detector setup allows for the correlation of the radioactive peak with the UV peak of the non-labeled dopamine standard, confirming both chemical identity and radiochemical purity. The retention time for dopamine hydrochloride under such conditions is typically around 6 minutes, though this can vary based on the specific method parameters. researchgate.netdergipark.org.tr

Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is another widely used method for determining radiochemical purity due to its simplicity and speed. lablogic.comelysia-raytest.com The technique involves spotting the this compound sample onto a TLC plate, typically made of silica (B1680970) gel. ahajournals.org The plate is then developed in a chamber with a suitable solvent system, such as a mixture of n-butanol, acetic acid, and water, which separates the components based on their differential partitioning between the stationary and mobile phases. alzet.compnas.org After development, the distribution of radioactivity on the plate is measured using a radio-TLC scanner. comecer.comhelsinki.fi The radiochemical purity is calculated by integrating the radioactivity in the spot corresponding to dopamine and dividing it by the total radioactivity detected on the entire plate.

One study specifically utilized paper chromatography, a similar planar chromatographic technique, with a solvent system of n-butanol-water-acetic acid (12:5:3) to determine the radiochemical purity of [14C]dopamine hydrochloride. alzet.com

| Technique | Stationary Phase | Mobile Phase / Solvent System | Detection | Reference |

|---|---|---|---|---|

| Radio-HPLC | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | 50 mM Potassium Dihydrogen Phosphate (pH 2.3) | UV (280 nm) followed by Radioactivity Detector | researchgate.netdergipark.org.tr |

| Radio-TLC / Paper Chromatography | Silica Gel / Whatman No. 3 MM paper | n-butanol-acetic acid-water (25:4:10 or 12:5:3) | Radio-TLC Scanner / Strip Scanner | alzet.compnas.org |

Determination of Specific Activity and Molar Activity

Specific activity and molar activity are fundamental properties of a radiolabeled compound that quantify the amount of radioactivity per unit of mass or per mole, respectively. nih.gov

Molar Activity (A_m) is defined as the ratio of the radioactivity of the compound to the total number of moles of the compound (both labeled and unlabeled forms). nih.gov It is typically expressed in units such as gigabecquerels per micromole (GBq/µmol). nih.gov

Specific Activity (A_s) is the ratio of radioactivity to the mass of the compound, with common units being Curies per millimole (Ci/mmol) or millicuries per milligram (mCi/mg).

For research involving receptor binding assays, high molar activity is often essential. springernature.com This ensures that the concentration of the radioligand required for detection does not cause significant occupancy or saturation of the target receptors, which could be perturbed by the presence of excess, non-radioactive ("cold") compound. nih.gov

The determination of molar activity requires two key measurements: the absolute radioactivity of the sample, measured using a calibrated instrument like a liquid scintillation counter, and the total quantity of the compound (labeled and unlabeled), often determined by a quantitative analytical method like HPLC with a UV detector and a calibration curve. nih.gov For this compound, the long half-life of Carbon-14 (B1195169) (approximately 5,730 years) means that its theoretical maximum specific activity is much lower than that of short-lived isotopes like Fluorine-18 or Carbon-11 (B1219553). pharmacylibrary.com

| Parameter | Definition | Common Units | Significance |

|---|---|---|---|

| Molar Activity (A_m) | Radioactivity per mole of compound | GBq/µmol, Bq/mol | Crucial for receptor binding studies to avoid pharmacological effects from the tracer mass. nih.govspringernature.com |

| Specific Activity (A_s) | Radioactivity per unit mass of compound | Ci/mmol, mCi/mg, Bq/g | Used interchangeably with molar activity to describe the isotopic purity of the compound. |

Evaluation of Radiochemical Stability under Varying Research Conditions

This compound, like all catecholamines, is inherently susceptible to chemical degradation through processes like oxidation. umn.edu Furthermore, as a radiolabeled compound, it is subject to self-decomposition through radiolysis, where the energy emitted from the decay of 14C atoms can break chemical bonds in neighboring molecules. iaea.org Therefore, assessing its stability under relevant experimental and storage conditions is paramount.

Stability is typically evaluated by measuring the radiochemical purity of the compound at various time points under specific conditions (e.g., temperature, solvent, pH). researchgate.net For catecholamines, storage at low temperatures (e.g., -20°C or -70°C) is generally recommended to minimize degradation. nih.gov The stability can also be influenced by the formulation; for instance, storage in acidified aqueous solutions or with the addition of antioxidants can mitigate oxidative degradation. nih.gov

A key study investigated the stability of [14C]dopamine hydrochloride under simulated experimental conditions. alzet.com The findings from this research are summarized in the table below, highlighting a significant decrease in purity when the compound was incubated at physiological temperature in an aqueous solution.

| Condition | Radiochemical Purity (%) | Reference |

|---|---|---|

| As received | 96% | alzet.com |

| After lyophilization, redissolving, and freezer storage | 90% | alzet.com |

| After incubation at 37°C for 7 days (in mini-osmotic pump, pH 6.2) | 56% | alzet.com |

This data underscores the importance of using the radiochemical as promptly as possible after preparation and of verifying its purity, especially after incubation under conditions that could promote degradation. alzet.com

Impurity Profiling and Radiolytic Degradation Product Analysis

An impurity profile provides a comprehensive view of all extraneous substances in the radiochemical preparation. These impurities can be categorized into two main types:

Process-Related Impurities: These are substances introduced or created during the synthesis of the non-labeled dopamine or the subsequent radiolabeling process. For dopamine hydrochloride, common process impurities include methylated derivatives. pharmaffiliates.com

Degradation Products: These arise from the decomposition of this compound over time. The primary mechanism for this is self-radiolysis, where the beta particles emitted by 14C interact with the compound, leading to the formation of various radiolytic byproducts. iaea.org This process can be accelerated by factors such as higher specific activity, storage in solution (especially aqueous solutions), and elevated temperatures. iaea.orgnih.gov

The presence of radioactive impurities is particularly problematic as they can lead to inaccurate quantification and misinterpretation of experimental data. For example, the degradation of [14C]dopamine was significant enough that researchers cautioned that measuring total tissue carbon-14 could not be assumed to represent only intact dopamine. alzet.com Analysis of these impurities is typically performed using the same radio-chromatographic methods (Radio-HPLC, Radio-TLC) employed for purity assessment.

| Impurity Name | Alternative Name | Reference |

|---|---|---|

| Dopamine Hydrochloride - Impurity A (Hydrochloride Salt) | 4-O-Methyldopamine Hydrochloride | pharmaffiliates.com |

| Dopamine Hydrochloride - Impurity B (Hydrochloride Salt) | 3-Methoxy-p-tyramine Hydrochloride | pharmaffiliates.com |

| Dopamine Hydrochloride - Impurity C (freebase) | Homoveratrylamine | pharmaffiliates.com |

Methodological Paradigms for Dopamine 8 14c Hydrochloride Application

In Vitro Experimental Systems

In vitro systems provide a controlled environment to study specific aspects of dopamine (B1211576) neurochemistry, such as uptake, release, and receptor binding, in isolation from the complexities of a whole organism.

Cell culture models are indispensable for investigating the cellular mechanisms of dopamine transport. Various cell lines, such as human embryonic kidney (HEK) 293 cells or neuroblastoma cell lines, can be genetically engineered to express the dopamine transporter (DAT). These cells are then used to study the kinetics of dopamine uptake and release.

In a typical uptake assay, cultured cells are incubated with Dopamine-8-14C hydrochloride. After a specified time, the cells are washed to remove any unbound radioligand, and the amount of radioactivity taken up by the cells is measured using a scintillation counter. This allows for the determination of key kinetic parameters such as the maximal velocity of uptake (Vmax) and the affinity of the transporter for dopamine (Km).

Conversely, release studies involve pre-loading the cells with this compound and then stimulating them with various pharmacological agents or electrical stimuli to induce the release of the radiolabeled dopamine. The amount of radioactivity released into the culture medium is then quantified. These studies are crucial for understanding how drugs of abuse or therapeutic agents modulate dopamine release.

It is a critical methodological consideration that dopamine can undergo oxidation in cell culture media, which can lead to the generation of reactive oxygen species and potential cytotoxicity. nih.govnih.gov This necessitates careful experimental design, including the use of antioxidants in the culture medium and appropriate controls to ensure that observed effects are due to the specific interactions of dopamine with its transporter and not a result of cellular toxicity. nih.govnih.gov

Table 1: Representative Data from a Fictional this compound Uptake Assay in DAT-Expressing HEK293 Cells

| Concentration of this compound (nM) | Uptake (pmol/min/mg protein) | Uptake in the presence of a DAT inhibitor (pmol/min/mg protein) | Specific Uptake (pmol/min/mg protein) |

|---|---|---|---|

| 10 | 5.2 | 0.5 | 4.7 |

| 20 | 9.8 | 0.6 | 9.2 |

| 50 | 22.1 | 0.8 | 21.3 |

| 100 | 38.5 | 1.1 | 37.4 |

| 200 | 55.3 | 1.5 | 53.8 |

Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release. They provide a more physiologically relevant model than cultured cells for studying synaptic processes. Preparations of synaptosomes from brain regions rich in dopaminergic terminals, such as the striatum, are widely used in neurochemical analyses. nih.govnih.govnih.gov

In these preparations, this compound can be used to study its uptake into synaptosomes via the dopamine transporter. nih.gov The influence of various drugs on this uptake process can provide insights into their mechanism of action. Furthermore, the release of pre-loaded this compound can be stimulated by depolarizing agents like potassium chloride, mimicking the physiological release of dopamine from nerve terminals. nih.gov

One study investigated whether enzymatically synthesized L-[14C]dopamine from L-[14C]DOPA could be immediately incorporated and stored in synaptic vesicles within a synaptosomal cytoplasm fraction. nih.gov The findings indicated that the newly synthesized L-[14C]dopamine was not immediately taken up by synaptic vesicles. nih.gov Instead, it was found to bind to soluble proteins in the synaptosomal cytoplasm, a process that was inhibited by calcium. nih.gov This highlights the complex interplay of factors that regulate dopamine storage and release at the synapse.

Tissue slices, typically from the striatum or nucleus accumbens, offer an even greater level of structural and functional integrity. In brain slices, the cellular architecture and synaptic connections are largely preserved, allowing for the study of dopamine dynamics in a more intact neural circuit. This compound can be used in these preparations to measure both uptake and release in response to electrical or chemical stimulation.

Membrane preparations from brain tissue or cultured cells expressing specific dopamine receptors or transporters are used in radioligand binding assays to characterize the pharmacological properties of these proteins. In these assays, the membrane preparation is incubated with this compound.

The binding of the radioligand to its target protein is allowed to reach equilibrium. The amount of bound radioactivity is then separated from the unbound radioligand, typically by rapid filtration, and quantified. To determine the specific binding to the receptor or transporter of interest, a parallel set of experiments is conducted in the presence of a high concentration of a non-radiolabeled drug that is known to bind to the same site with high affinity. This "cold" ligand displaces the radiolabeled dopamine from the specific binding sites. The difference between the total binding (in the absence of the cold ligand) and the non-specific binding (in the presence of the cold ligand) represents the specific binding of this compound.

These binding assays are fundamental for determining the affinity (Kd) of dopamine for its receptors and transporter, as well as the density of these proteins (Bmax) in a given tissue or cell preparation. They are also invaluable for screening new drugs for their ability to interact with the dopaminergic system. While other radioligands such as [125I]-Iodospiperone are also used for dopamine receptor binding assays, this compound provides a direct measure of the binding of the endogenous ligand. merckmillipore.com

Ex Vivo Research Techniques

Ex vivo techniques involve the administration of a substance to a living organism, followed by the removal of tissues for subsequent analysis. These methods provide a snapshot of the neurochemical processes that were occurring in the intact animal.

Quantitative autoradiography is a powerful technique for visualizing and quantifying the distribution of radiolabeled compounds in thin sections of tissue. Following the systemic administration of this compound to an animal, the brain is removed, frozen, and sliced into thin sections. These sections are then apposed to a radiation-sensitive film or a phosphor imaging plate.

The beta particles emitted by the 14C atoms expose the film or plate, creating a two-dimensional image of the distribution of the radioligand in the brain section. By using calibrated 14C standards, the optical density of the resulting autoradiogram can be converted into absolute units of radioactivity concentration (e.g., pmol/mg tissue).

This technique allows for the detailed anatomical localization of dopamine receptors and transporters at a regional and subregional level. It can be used to study changes in the density of these proteins in various physiological and pathological conditions. While many autoradiography studies of the dopamine system have utilized other radioligands, the principles of the technique are directly applicable to this compound. nih.govresearchgate.netdocumentsdelivered.com

Table 2: Fictional Regional Brain Distribution of this compound Binding Sites Determined by Quantitative Autoradiography

| Brain Region | Specific Binding (fmol/mg tissue) |

|---|---|

| Caudate Putamen (Striatum) | 350.5 |

| Nucleus Accumbens | 280.2 |

| Olfactory Tubercle | 210.8 |

| Substantia Nigra | 150.3 |

| Ventral Tegmental Area | 125.6 |

| Frontal Cortex | 45.1 |

| Cerebellum | 5.7 (Non-specific) |

For a more quantitative, albeit less anatomically detailed, analysis of the distribution of this compound, dissected brain tissue samples can be analyzed by liquid scintillation counting. Following the administration of the radioligand to an animal, the brain is rapidly removed and dissected into specific regions of interest (e.g., striatum, prefrontal cortex, cerebellum).

Each tissue sample is then solubilized, and a scintillant cocktail is added. The beta particles emitted from the 14C in the this compound excite the scintillant molecules, causing them to emit photons of light. A scintillation counter detects these light flashes and quantifies the amount of radioactivity in each sample.

This method is highly sensitive and provides precise quantification of the concentration of the radiolabeled compound in different brain regions. It is often used to complement autoradiography by providing robust quantitative data for specific nuclei or subregions that can be accurately dissected. The fundamental principles of liquid scintillation counting for 14C-labeled compounds are well-established and directly applicable to the quantification of this compound in tissue samples. nih.gov

Investigations into Dopamine Metabolism Using Radiolabeled Tracers

Identification and Elucidation of Radiolabeled Metabolites

The use of Dopamine-8-14C hydrochloride has been instrumental in identifying the array of metabolites formed in vivo. Following administration to animal models, techniques such as chromatography coupled with radiometric detection have enabled the separation and quantification of various radiolabeled compounds in biological samples like plasma, urine, and brain tissue.

Research has consistently shown that this compound is metabolized into several key compounds. The primary metabolites identified include 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). Additionally, 3-methoxytyramine (3-MT) is another significant metabolite, reflecting a different enzymatic pathway. In some studies, minor metabolites such as norepinephrine (B1679862) and its subsequent metabolic products have also been detected, indicating the conversion of dopamine (B1211576) to other catecholamines. The relative abundance of these metabolites can vary depending on the tissue and the animal species being studied.

Table 1: Major Radiolabeled Metabolites of this compound Identified in Biological Samples

| Metabolite | Chemical Name | Primary Location of Detection |

| DOPAC | 3,4-Dihydroxyphenylacetic Acid | Brain, Urine |

| HVA | Homovanillic Acid | Brain, Urine, Plasma |

| 3-MT | 3-Methoxytyramine | Brain, Plasma |

This table is interactive. You can sort the columns by clicking on the headers.

Pathways of Enzymatic Biotransformation (e.g., COMT, MAO) in Biological Systems

The metabolic conversion of this compound is governed by the action of two principal enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The radiolabel allows for a clear delineation of the metabolic pathways mediated by these enzymes.

Monoamine Oxidase (MAO): This enzyme is primarily responsible for the oxidative deamination of dopamine. In the context of studies with this compound, the detection of radiolabeled DOPAC is a direct indicator of MAO activity. This conversion predominantly occurs within the neuron.

Catechol-O-methyltransferase (COMT): COMT catalyzes the methylation of the catechol nucleus of dopamine. The formation of radiolabeled 3-MT from this compound signifies the action of COMT, which is largely an extraneuronal process.

The interplay between these two enzymes is crucial for the complete degradation of dopamine. Following the initial action of MAO to form DOPAC, COMT can further metabolize it to HVA. Conversely, if COMT acts first on dopamine to form 3-MT, MAO can then convert it to HVA. Therefore, the presence of radiolabeled HVA in experimental samples provides evidence of the sequential action of both MAO and COMT.

Kinetic Analysis of Dopamine Turnover and Clearance in Animal Models

Radiolabeled tracers like this compound are invaluable for studying the pharmacokinetics of dopamine, including its turnover rate and clearance from various biological compartments. By measuring the rate of decline of the parent radiolabeled compound and the appearance and disappearance of its radiolabeled metabolites over time, researchers can construct detailed kinetic models.

Studies in animal models, such as rats and primates, have utilized this compound to determine key pharmacokinetic parameters. These include the half-life of dopamine in plasma and specific brain regions, the volume of distribution, and the total body clearance. The rate of formation of radiolabeled metabolites provides a direct measure of the metabolic clearance of dopamine.

Table 2: Illustrative Kinetic Parameters of this compound in a Rodent Model

| Parameter | Value (Example) | Unit |

| Plasma Half-life (t½) | 2.5 | minutes |

| Brain Tissue Half-life (t½) | 15 | minutes |

| Volume of Distribution (Vd) | 0.6 | L/kg |

| Total Body Clearance (CL) | 50 | mL/min/kg |

This table is interactive. You can sort the columns by clicking on the headers. The values presented are for illustrative purposes and can vary based on experimental conditions and animal species.

These kinetic analyses have provided a quantitative understanding of the dynamic nature of the dopaminergic system and have been fundamental in assessing how various physiological and pathological conditions, as well as pharmacological interventions, can affect dopamine metabolism and disposition.

Receptor and Transporter Binding Kinetics Studies with Dopamine 8 14c Hydrochloride

Radioligand Binding Assays for Dopamine (B1211576) Receptor Subtypes (D1-D5)

The physiological effects of dopamine are mediated by five distinct G protein-coupled receptors (GPCRs), which are categorized into two main families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). uni-regensburg.deresearchgate.net Radioligand binding assays using Dopamine-8-14C hydrochloride are foundational for characterizing the affinity and density of these receptor subtypes in various tissues and preparations. nih.gov These assays are critical for understanding the pharmacological profiles of novel therapeutic agents targeting the dopaminergic system. researchgate.net

Saturation binding experiments are conducted to quantify the density of receptor sites (Bmax) and the affinity of the radioligand for those sites (Kd). graphpad.com In these assays, tissue homogenates or cell membranes expressing a specific dopamine receptor subtype are incubated with increasing concentrations of this compound until equilibrium is reached. studylib.netumich.edu The Kd represents the concentration of the radioligand required to occupy 50% of the receptors at equilibrium, providing a measure of its binding affinity. nih.gov A lower Kd value signifies higher affinity. The Bmax is the maximum number of binding sites, reflecting the total receptor density in the tissue preparation. graphpad.comstudylib.net

To perform the analysis, total binding is measured at each radioligand concentration. Nonspecific binding is determined in a parallel set of experiments that include a high concentration of an unlabeled competing drug to block all specific receptor sites. studylib.net Specific binding is then calculated by subtracting the nonspecific binding from the total binding. graphpad.com The resulting data are typically analyzed using non-linear regression to fit a one-site binding hyperbola, from which the Kd and Bmax values are derived. studylib.net

Table 1: Representative Saturation Binding Data for this compound at D1 and D2 Receptors

| Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) |

| D1 Receptor | 4.5 | 250 |

| D2 Receptor | 8.2 | 310 |

This table presents illustrative data typical of saturation binding experiments. Actual values can vary based on tissue source and experimental conditions.

Competition binding assays are employed to determine the affinity of unlabeled compounds (inhibitors or competitors) for a receptor by measuring their ability to displace a radioligand, such as this compound, from its binding site. nih.govnih.gov In this experimental setup, a fixed concentration of this compound is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. researchgate.net

The resulting data generate a sigmoidal concentration-response curve, from which the IC50 value is determined. The IC50 is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand. researchgate.net The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the competitor for the receptor. This calculation accounts for the concentration and affinity (Kd) of the radioligand used in the assay. nih.gov These experiments are essential for screening compound libraries and establishing the selectivity of drugs for different dopamine receptor subtypes. nih.gov

Table 2: Illustrative Ki Values for Standard Dopamine Ligands at D1-D5 Receptors Determined via Competition with this compound

| Compound | Type | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) |

| Dopamine | Endogenous Agonist | 5.1 | 9.0 | 3.5 | 12.5 | 4.8 |

| Haloperidol | Antagonist | 150 | 1.1 | 13.0 | 5.5 | 145 |

| SKF-81297 | D1-like Agonist | 2.1 | 450 | 520 | 800 | 1.9 |

| Quinpirole | D2-like Agonist | 1200 | 15.2 | 5.1 | 25.6 | 1150 |

This table contains representative data to illustrate the results of competition binding studies. Ki values are indicative of the affinity of the unlabeled compound for the receptor subtype.

Characterization of Dopamine Transporter (DAT) Binding and Uptake Kinetics

The dopamine transporter (DAT) is a presynaptic protein that regulates dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. nih.govnih.gov Dysregulation of DAT function is implicated in several neuropsychiatric disorders, and it is a primary target for psychostimulants like cocaine. nih.govresearchgate.net this compound is used as a substrate to study both the binding of ligands to the transporter and the kinetics of dopamine reuptake.

Binding assays for DAT are similar to those for receptors, where this compound can be used to determine the affinity (Kd) and density (Bmax) of the transporter sites. Uptake kinetics studies, however, measure the rate of transport of this compound into cells or synaptosomes. These experiments are used to determine two key parameters: Vmax, the maximum rate of uptake at saturating substrate concentrations, and Km, the Michaelis-Menten constant, which is the substrate concentration at which the uptake rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for its substrate. These studies are crucial for understanding how various drugs inhibit dopamine reuptake, a mechanism central to the action of many antidepressants and stimulants.

Table 3: Representative Kinetic Parameters for this compound Uptake by DAT

| Parameter | Value | Unit |

| Km | 0.25 | µM |

| Vmax | 5.0 | pmol/min/mg protein |

This table shows typical kinetic values for dopamine uptake. These parameters can be altered by DAT inhibitors or modulators.

Neurotransmitter Release and Uptake Dynamics Research Using Dopamine 8 14c Hydrochloride

Presynaptic Dopamine (B1211576) Release Mechanisms and Regulation

The release of dopamine from presynaptic terminals is a tightly controlled process fundamental to synaptic communication. Studies utilizing Dopamine-8-14C hydrochloride allow for the precise tracking of dopamine molecules, offering insights into the mechanisms governing their vesicular packaging and exocytosis. By pre-loading synaptic vesicles with this radiolabeled dopamine, researchers can monitor its release in response to various stimuli, such as electrical depolarization or the application of specific chemical agents.

This methodology has been instrumental in characterizing the roles of different ion channels and presynaptic proteins in the release process. For instance, by observing the efflux of this compound from cultured neurons or synaptosomes, the dependency of dopamine release on calcium influx through voltage-gated calcium channels can be quantitatively assessed. Furthermore, the regulatory influence of presynaptic autoreceptors, which act as a negative feedback mechanism to inhibit further dopamine release, can be meticulously studied. The application of specific agonists or antagonists for these autoreceptors, in conjunction with monitoring the release of this compound, provides a direct measure of their modulatory capacity.

Neuronal and Glial Dopamine Uptake Systems and Kinetics

Following its release into the synaptic cleft, the action of dopamine is terminated primarily by its reuptake into presynaptic neurons via the dopamine transporter (DAT). To a lesser extent, dopamine can also be taken up by surrounding glial cells. This compound serves as a valuable tracer in characterizing the kinetics of these uptake systems. By introducing a known concentration of the radiolabeled compound into preparations of neuronal or glial cells, or into brain tissue slices, the rate of its accumulation can be measured over time.

Below is a representative data table illustrating the kind of kinetic parameters that can be obtained from such experiments.

| Cell Type | Uptake System | Vmax (pmol/min/mg protein) | Km (μM) |

| Striatal Neurons | Dopamine Transporter (DAT) | 25.8 | 0.2 |

| Cortical Astrocytes | Organic Cation Transporter (OCT) | 8.2 | 5.7 |

This table is illustrative and represents typical data derived from studies using radiolabeled dopamine to characterize uptake kinetics.

Pharmacological Modulation of Dopamine Release and Reuptake

The dopaminergic system is a primary target for a wide array of therapeutic drugs and substances of abuse. This compound is a critical tool for investigating how these pharmacological agents modulate the release and reuptake of dopamine. In reuptake studies, the potency of various compounds to inhibit the dopamine transporter can be quantified by measuring their ability to reduce the accumulation of this compound in synaptosomes or cells expressing DAT. This type of assay is fundamental in the preclinical screening and characterization of antidepressants, psychostimulants, and other drugs targeting the dopaminergic system.

Similarly, the effects of drugs on dopamine release can be assessed. For example, the ability of amphetamine-like compounds to induce dopamine release can be directly observed by monitoring the efflux of pre-loaded this compound from neuronal preparations. Conversely, the inhibitory effects of certain antipsychotic medications on dopamine release can also be quantified.

The following table provides examples of how the inhibitory concentration (IC50) of various pharmacological agents on dopamine reuptake can be determined using this compound.

| Compound | Primary Mechanism of Action | IC50 for DAT Inhibition (nM) |

| Cocaine | Dopamine Reuptake Inhibitor | 250 |

| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor | 50 |

| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor | 520 |

This table is illustrative and represents typical data derived from pharmacological studies using radiolabeled dopamine.

Enzymatic Assays and Mechanistic Studies Utilizing Dopamine 8 14c Hydrochloride As Substrate

Tyrosine Hydroxylase (TH) Activity Assays and Regulation

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govhouptlab.org While Dopamine-8-14C hydrochloride is not a substrate for TH, it is the end-product of the pathway initiated by TH and serves as a crucial feedback inhibitor of the enzyme. uib.nonih.gov Therefore, radiolabeled dopamine (B1211576) is instrumental in studying the regulatory mechanisms of TH, particularly through direct binding assays that characterize this feedback inhibition.

Research has demonstrated that dopamine regulates TH activity by binding to distinct sites on the enzyme. researchgate.netnih.gov These interactions can be quantified using this compound in radioligand binding assays. In these assays, purified TH is incubated with varying concentrations of this compound. The amount of radioactivity bound to the enzyme is measured after separating the bound and free radioligand, typically through filtration or size-exclusion chromatography. This allows for the determination of key binding parameters such as the dissociation constant (KD), which reflects the affinity of dopamine for the enzyme.

Studies have revealed that TH possesses at least two distinct dopamine-binding sites with different affinities:

High-Affinity Site: This site has a very strong affinity for dopamine. Binding of dopamine to this site significantly inhibits the enzyme by decreasing its maximum velocity (Vmax) and increasing the Michaelis constant (Km) for the cofactor tetrahydrobiopterin. researchgate.net Phosphorylation of the serine 40 residue on the TH enzyme abolishes dopamine binding at this site, thereby relieving the inhibition and increasing enzyme activity. nih.govresearchgate.net

Low-Affinity Site: This site binds dopamine with a lower affinity and is present on both phosphorylated and non-phosphorylated forms of the enzyme. researchgate.netnih.gov Dopamine binding at this site primarily regulates TH activity by increasing the Km for tetrahydrobiopterin. researchgate.net

The use of this compound in these binding studies is essential for understanding the complex, multi-layered regulation of dopamine synthesis at its primary control point. uib.no

| Binding Site | Approximate Dissociation Constant (KD) | Effect of Binding | Effect of Ser40 Phosphorylation |

|---|---|---|---|

| High-Affinity | < 4 nM | Decreases Vmax, Increases Km for cofactor | Abolishes dopamine binding |

| Low-Affinity | ~90 nM | Increases Km for cofactor | No effect on binding |

L-Aromatic Amino Acid Decarboxylase (AADC) Activity Assays

L-Aromatic Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase, is the second enzyme in the dopamine synthesis pathway. It catalyzes the conversion of L-DOPA to dopamine. nih.govresearchgate.net In this context, dopamine is the product of the reaction. Assays for AADC activity, therefore, measure the rate of dopamine formation from its substrate, L-DOPA.

When using a radiochemical approach, these assays typically employ radiolabeled L-DOPA (e.g., L-[14C]DOPA) as the substrate. The enzyme AADC, sourced from tissue homogenates or purified preparations, converts L-[14C]DOPA into Dopamine-8-14C. The activity of the enzyme is determined by separating the radiolabeled product, Dopamine-8-14C, from the unreacted radiolabeled substrate and quantifying its radioactivity. nih.gov This separation is often achieved using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC).

While this compound is the product, it is still a critical component of the assay system. It is used as a standard to calibrate the detection method and to determine the recovery rate during the separation process, ensuring the accuracy of the final activity measurement. Furthermore, non-radioactive dopamine can be added to the reaction mixture to study product inhibition kinetics, a mechanism where the accumulation of the product (dopamine) slows down the enzyme's catalytic rate. nih.gov In such studies, Dopamine-8-14C would be used to accurately quantify the newly formed dopamine against the background of the added non-radioactive inhibitor.

| Tissue Source (Rat) | Typical AADC Activity (nmol/min/mg protein) | Primary Function |

|---|---|---|

| Striatum | 1.5 - 2.5 | Dopamine synthesis for motor control |

| Kidney | 0.8 - 1.2 | Local dopamine production for renal function |

| Liver | 0.5 - 0.9 | Metabolism of aromatic amino acids |

Dopamine Beta-Hydroxylase (DBH) Activity Studies

Dopamine Beta-Hydroxylase (DBH) is the enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862), a critical step in the biosynthesis of noradrenergic and adrenergic neurotransmitters. wikipedia.orgdrbreckinharris.com For studying the activity of this enzyme, this compound serves as a direct and specific substrate.

The standard DBH activity assay involves the incubation of this compound with a source of the DBH enzyme, which can be tissue homogenates (e.g., from the adrenal gland), serum, or cerebrospinal fluid. nih.govahajournals.org The reaction requires several cofactors for maximal activity, including ascorbic acid (as a reducing agent) and fumarate, and is typically performed in the presence of catalase to prevent the degradation of the substrate by hydrogen peroxide. ahajournals.org

During the incubation, DBH converts Dopamine-8-14C into [14C]norepinephrine. The reaction is then stopped, usually by adding a strong base. The key step in the assay is the separation of the radioactive product, [14C]norepinephrine, from the unreacted radioactive substrate, Dopamine-8-14C. This is commonly accomplished using ion-exchange chromatography, where the different charge properties of dopamine and norepinephrine at a specific pH allow for their differential elution. The radioactivity of the collected norepinephrine fraction is then measured using liquid scintillation counting to determine the enzyme's activity. ahajournals.orgnih.gov

This radiometric assay is highly sensitive and is widely used to determine DBH activity in various biological samples, aiding in the study of neurological and cardiovascular conditions where DBH levels may be altered. nih.govnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Km for Dopamine | ~0.2 - 0.5 mM | Substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | Variable (depends on enzyme source and purity) | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| Optimal pH | 5.0 - 5.5 | The pH at which the enzyme exhibits maximum activity. |

Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) Inhibition Studies

Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) are the two primary enzymes responsible for the degradation of dopamine in the brain and peripheral tissues. nih.govnih.gov this compound is an ideal substrate for assaying the activity of both enzymes and for screening the potency of their respective inhibitors, which are clinically important in the treatment of Parkinson's disease and depression. researchgate.neteurekaselect.com

Monoamine Oxidase (MAO) Assays: MAO catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov In a typical radiometric MAO assay, Dopamine-8-14C is incubated with a source of MAO (e.g., mitochondrial fractions from brain or liver tissue). The reaction yields radiolabeled degradation products. These products can be separated from the unreacted [14C]dopamine substrate using solvent extraction or chromatography. The amount of radioactivity in the product phase is then quantified to determine the MAO activity. nih.gov To study potential inhibitors, the assay is run in the presence of various concentrations of the test compound, and the concentration that inhibits 50% of the enzyme activity (IC50) is determined.

Catechol-O-Methyltransferase (COMT) Assays: COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of dopamine, forming 3-methoxytyramine. nih.gov In radiometric assays for COMT, either the dopamine substrate or the methyl donor (SAM) can be radiolabeled. When using Dopamine-8-14C, it is incubated with the COMT enzyme and non-radioactive SAM. The resulting radiolabeled product, [14C]3-methoxytyramine, is then extracted and quantified. nih.gov Conversely, and more commonly, [3H-methyl]-SAM or [14C-methyl]-SAM is used with non-radioactive dopamine, and the radiolabeled 3-methoxytyramine is measured. reactionbiology.com These assays are crucial for evaluating the efficacy of COMT inhibitors like entacapone (B1671355) and tolcapone. nih.gov

| Enzyme | Inhibitor | Typical IC50 (nM) |

|---|---|---|

| MAO-A | Clorgyline | ~5 - 15 |

| MAO-B | Selegiline | ~10 - 30 |

| COMT | Entacapone | ~10 - 20 |

| COMT | Tolcapone | ~1 - 5 |

Preclinical Pharmacological and Physiological Research Applications

Elucidation of Dopaminergic System Dysfunction in Animal Models of Neurological Disorders

The radiotracer Dopamine-8-14C hydrochloride is pivotal in unraveling the complexities of dopamine (B1211576) system dysfunction in animal models of diseases like Parkinson's, Huntington's, and schizophrenia. By tracking the fate of ¹⁴C-dopamine, researchers can identify abnormalities in dopamine pathways that are characteristic of these conditions.

Parkinson's Disease: Animal models of Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons, have been extensively studied using ¹⁴C-dopamine. The 6-hydroxydopamine (6-OHDA) rat model, for instance, mimics the dopamine depletion seen in Parkinson's patients. In such models, ¹⁴C-dopamine is used to assess the integrity of the remaining dopamine terminals and to study the effects of potential therapeutic agents on dopamine uptake and turnover.

Furthermore, proteomic studies have utilized ¹⁴C-dopamine to identify mitochondrial and cellular proteins that are potential targets of dopamine-induced modification. In rat brain mitochondria and human neuroblastoma cell lines, ¹⁴C-dopamine, in combination with techniques like two-dimensional gel electrophoresis and autoradiography, has helped identify specific proteins covalently modified by dopamine oxidation products. This research provides a molecular-level view of the neurotoxic processes that may contribute to the dopaminergic cell death observed in Parkinson's disease.

Huntington's Disease: In animal models of Huntington's disease (HD), such as the R6/1 and R6/2 transgenic mice, research has focused on the biphasic changes in the dopamine system, which often involve an early hyperkinetic phase followed by a hypokinetic state. Studies on these models have revealed significant, age-dependent impairments in both dopamine release and uptake in the striatum. nih.govphysiology.org While these investigations into dopamine dynamics are crucial, the direct use of this compound as a tracer to measure these specific parameters is not prominently documented in the available research, which often highlights other advanced techniques like fast-scan cyclic voltammetry and near-infrared catecholamine nanosensors. nih.govresearchgate.netnih.govresearchgate.net These methods have shown that R6/2 HD mice exhibit a progressive decrease in the number and intensity of dopamine release sites, known as hotspots, as the disease advances. researchgate.netnih.gov

Schizophrenia: The dopamine hypothesis of schizophrenia posits that dysregulation of dopamine neurotransmission is a key factor in the disorder's pathophysiology. Animal models are used to test this hypothesis and to screen potential antipsychotic drugs. Studies in mice have shown that neuroleptic drugs, which are dopamine receptor antagonists, accelerate both the accumulation and disappearance of ¹⁴C-dopamine that is synthesized from radiolabeled tyrosine. This indicates an increased synthesis and turnover of dopamine, which is believed to be a compensatory response to the drug-induced receptor blockade. The potency of these drugs in accelerating ¹⁴C-dopamine turnover often correlates with their clinical efficacy, making this a valuable preclinical measure.

| Disorder | Animal Model | Application of ¹⁴C-Dopamine | Key Findings |

| Parkinson's Disease | 6-OHDA Rat Model | Assessment of dopamine terminal integrity; proteomics | Identifies protein damage from dopamine oxidation, revealing neurotoxic mechanisms. |

| Schizophrenia | Mouse Models | Measuring dopamine synthesis and turnover | Antipsychotic drugs increase the synthesis and turnover of ¹⁴C-dopamine, correlating with their clinical potency. |

Neurodevelopmental Research Applications in Animal Models

The application of this compound in neurodevelopmental research is an area with specific focus. One study noted its use in examining the ontogeny of ¹⁴C-dopamine clearance from the cerebral ventricles in developing rhesus monkeys, providing a glimpse into how dopamine transport mechanisms mature. physiology.org Additionally, research into the effects of prenatal drug exposure has indirectly involved this radiotracer. For instance, studies on the consequences of prenatal nicotine (B1678760) exposure in rats reference foundational work where nicotine's effect on the release of ¹⁴C-dopamine in brain slices was established. nih.gov However, comprehensive studies utilizing this compound to specifically trace the formation and mapping of dopaminergic circuits during prenatal or early postnatal periods in animal models are not extensively detailed in the available literature.

Studies on Reward, Motivation, and Learning Circuitry in Animal Models

The brain's reward and motivation systems are heavily modulated by dopamine, and this compound has been instrumental in mapping these circuits. A key technique involves the microinjection of ¹⁴C-dopamine directly into specific brain regions of animal models, such as rats, to study its diffusion and functional impact. nih.govojp.gov

Research has focused on critical nodes of the reward pathway, including the ventral tegmental area (VTA) and the nucleus accumbens. By injecting ¹⁴C-dopamine into these areas, scientists can analyze its dispersion kinetics and site content, providing a quantitative understanding of how far dopamine travels from its release site and how it influences downstream neurons involved in reward-seeking behavior. nih.govojp.gov

Furthermore, the role of dopamine in learning and memory, processes intrinsically linked to reward, has been explored using this radiotracer. Studies using brain slices have measured the release of pre-loaded ¹⁴C-dopamine in response to specific patterns of electrical stimulation that mimic the neural activity underlying long-term potentiation (LTP), a cellular correlate of learning. researchgate.netresearchgate.net These experiments have shown that high-frequency stimulation, which induces LTP, can significantly enhance the release of ¹⁴C-dopamine, suggesting that dopamine signaling is a crucial component in the consolidation of memories associated with rewarding experiences. researchgate.netresearchgate.net

| Research Area | Methodology | Brain Region(s) Studied | Key Application/Finding |

| Reward & Motivation | Microinjection of ¹⁴C-dopamine | Brainstem, Nucleus Accumbens, VTA | Measures the dispersion kinetics and functional dose of dopamine in key reward circuits. |

| Learning & Memory | Measurement of ¹⁴C-dopamine release from brain slices | Hippocampus | Demonstrates enhanced dopamine release during synaptic activity patterns that underlie memory formation (LTP). |

Advanced Research Techniques and Future Directions for Dopamine 8 14c Hydrochloride Studies

Integration with High-Resolution Imaging Modalities (e.g., Micro-PET, Autoradiographic Enhancements)

The integration of Dopamine-8-14C hydrochloride with high-resolution imaging techniques provides unparalleled insights into the distribution and function of the dopaminergic system at macroscopic and microscopic levels. While Carbon-14 (B1195169) is not a positron emitter and thus not directly used in Positron Emission Tomography (PET), the data from C-14 autoradiography serves as a crucial ex vivo gold standard for validating and complementing in vivo imaging methods like Micro-PET.

Autoradiography , a technique that captures the distribution of radiolabeled substances in tissue sections, has long been a cornerstone of neuropharmacology. Quantitative Carbon-14 autoradiography offers exceptional cellular-level resolution, allowing for the measurement of minuscule amounts of a labeled compound within individual cells. This precision is vital for detailed kinetic studies of dopamine (B1211576) uptake and receptor binding. The beta emission characteristics of Carbon-14 are favorable for high-resolution autoradiography, minimizing self-absorption and cross-fire effects that could obscure the precise location of the signal.

Micro-PET systems, designed for high-resolution in vivo imaging in small laboratory animals, allow for the longitudinal study of biological processes. These systems typically use positron-emitting isotopes like Carbon-11 (B1219553) or Fluorine-18. A key application is the validation of these in vivo scans. Studies have shown a significant positive correlation between radioactivity concentrations measured in vivo with Micro-PET (using a dopamine receptor ligand like ¹⁸F-(N-methyl)benperidol) and those measured ex vivo with storage phosphor autoradiography in the same animal. By providing high-resolution anatomical localization, C-14 autoradiography can confirm the precise binding patterns observed in lower-resolution in vivo PET scans, thus validating new PET radiotracers and imaging protocols.

This synergistic approach allows researchers to bridge the gap between whole-brain dynamics and cellular-level events, enhancing the interpretation of complex neurochemical data.

Development of High-Throughput Screening Methodologies Utilizing Radiolabeled Dopamine

The search for novel therapeutic agents targeting the dopaminergic system relies on the ability to screen large libraries of chemical compounds efficiently. High-throughput screening (HTS) methodologies utilizing radiolabeled dopamine, including this compound, are instrumental in this discovery process. These assays are designed for speed, simplicity, and automation, often conducted in 96-well or 384-well plate formats.

Radioligand-based assays remain a gold standard for quantifying ligand-receptor and ligand-transporter interactions. Key HTS techniques that can employ ¹⁴C-labeled dopamine include:

Radioligand Uptake/Inhibition Assays : These are foundational assays for identifying compounds that modulate the dopamine transporter (DAT). Cells expressing DAT are incubated with ¹⁴C-dopamine and various concentrations of a test compound. The amount of radioactivity taken up by the cells is measured using a scintillation counter, and a reduction in uptake indicates that the test compound inhibits DAT function. This method can determine the potency (IC₅₀) of a vast number of compounds in a short period.

Scintillation Proximity Assay (SPA) : This is a homogeneous assay technology that eliminates the need for separating bound and free radioligands, a major advantage for HTS. In an SPA designed for DAT, the transporter protein is immobilized onto microbeads that contain a scintillant. When a radiolabeled ligand like ¹⁴C-dopamine binds to the transporter, it comes into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to generate a signal. This allows for rapid, wash-free measurement of binding in a microplate format.

Filter Binding Assays : In this classic method, a preparation of cell membranes containing the target receptor or transporter is incubated with a radiolabeled ligand. The mixture is then rapidly filtered through a membrane that traps the cell fragments with the bound radioligand, while the unbound ligand passes through. The radioactivity on the filter is then counted. Automation and miniaturization have adapted this technique for HTS applications.

These radiolabel-based HTS methods offer high sensitivity and a direct measure of interaction with the target, making them powerful tools in the early stages of drug discovery.

| HTS Methodology | Principle of Detection | Primary Use with ¹⁴C-Dopamine | Key Advantage |

|---|---|---|---|

| Radioligand Uptake Assay | Measures radioactivity inside cells after incubation with ¹⁴C-dopamine. | Screening for dopamine transporter (DAT) inhibitors or enhancers. | Directly measures functional transporter activity. |

| Scintillation Proximity Assay (SPA) | Light is produced when ¹⁴C-dopamine binds to a target-coated scintillant bead. | Screening for compounds that compete with dopamine for binding to DAT or receptors. | Homogeneous (no-wash) format, rapid, easily automated. |

| Filter Binding Assay | Separates bound from free ¹⁴C-dopamine by filtration and measures radioactivity on the filter. | Quantifying binding affinity of compounds to dopamine receptors or transporters. | Robust and well-established method for affinity determination. |

Emergent Research Questions and Unexplored Applications in Basic Neuroscience

The precision of this compound as a tracer enables neuroscientists to address increasingly complex questions about the role of dopamine in brain function and disease. While dopamine's involvement in conditions like Parkinson's disease, schizophrenia, and addiction is well-established, the subtle nuances of its regulation, metabolism, and pathway-specific dynamics remain areas of intense investigation.

Emergent research questions that can be addressed using ¹⁴C-dopamine include:

Metabolic Fate and Pathway Dynamics : How does the metabolic breakdown of dopamine differ between distinct brain regions (e.g., striatum vs. prefrontal cortex) in models of neuropsychiatric disorders? Tracing the ¹⁴C label allows for the precise quantification of dopamine and its metabolites, offering a clearer picture of enzymatic dysregulation in disease states.

Synaptic Vesicle Loading and Recycling : What is the efficiency of vesicular monoamine transporter 2 (VMAT2) in loading newly synthesized versus recaptured dopamine into synaptic vesicles? Using ¹⁴C-dopamine in cell culture or synaptosome preparations can help elucidate the kinetics of vesicle loading and how this process is affected by genetic mutations or pharmacological agents.

Neurodevelopmental Trajectories : How do dopamine uptake, storage, and release mechanisms mature during critical neurodevelopmental windows? Autoradiographic studies using ¹⁴C-dopamine in animal models at different developmental stages could reveal how these processes are altered in models of disorders like ADHD or autism spectrum disorder.

Dopaminergic System Plasticity : How does the dopaminergic system adapt to chronic drug exposure or environmental stressors? ¹⁴C-dopamine can be used to quantify changes in DAT density and function, providing a neurochemical correlate for behavioral adaptations.

Unexplored applications lie in connecting dopaminergic neurochemistry with other systems. For instance, investigating the interplay between the dopaminergic and immune systems in neuroinflammatory conditions is a burgeoning field where ¹⁴C-dopamine could be used to trace dopamine uptake and signaling in immune cells within the central nervous system.

Development of Novel Radiolabeled Dopamine Derivatives and Analogs for Enhanced Research Probes

While this compound is an invaluable tool for tracing the endogenous neurotransmitter, the development of novel derivatives and analogs offers the ability to probe specific components of the dopaminergic system with greater selectivity and affinity. The goal is to create enhanced research probes that can, for example, target a specific dopamine receptor subtype or distinguish between different functional states of the dopamine transporter.

Ongoing advancements in radiochemistry facilitate more targeted labeling of molecules at specific sites, improving the accuracy of tracing studies. Strategies for developing novel probes based on the dopamine scaffold include:

Receptor Subtype-Selective Ligands : The five dopamine receptor subtypes (D1-D5) have distinct distributions and functions. Developing C-14 labeled analogs with high selectivity for one subtype over the others is a major goal. For example, modifying the dopamine structure to create compounds like 4-phenylpiperazine derivatives can yield ligands with high selectivity for the D3 receptor, which is implicated in addiction and psychosis. Radiolabeling these selective compounds with C-14 would allow for precise mapping of these specific receptor populations.

Transporter-Specific Probes : The development of radiolabeled cocaine analogs has provided high-affinity probes for studying the dopamine transporter. Further derivatization could yield probes that bind to specific conformations of the transporter, allowing researchers to study the dynamics of the transport cycle itself.

PET and SPECT Imaging Agents : While C-14 is not used for PET, the principles of medicinal chemistry used to develop C-14 probes can be translated to probes labeled with positron emitters (e.g., ¹¹C, ¹⁸F) or gamma emitters (e.g., ¹²³I, ⁹⁹ᵐTc). These agents are crucial for in vivo neuroimaging in humans to diagnose and monitor diseases like Parkinson's. The development process often involves creating a series of non-radioactive analogs to optimize binding properties before proceeding with radiolabeling.

| Probe Type | Target | Rationale for Development | Example Chemical Class |

|---|---|---|---|

| Subtype-Selective Ligands | Specific dopamine receptor subtypes (e.g., D3) | To isolate the function and distribution of a single receptor type. | 4-Phenylpiperazines |

| High-Affinity Transporter Probes | Dopamine Transporter (DAT) | To achieve a stronger, more stable signal for quantifying transporter density. | Cocaine Analogs |

| PET/SPECT Imaging Agents | DAT, D2 Receptors | To enable non-invasive, in vivo imaging in clinical research and diagnosis. | Tropane derivatives (e.g., ¹²³I-ioflupane) |

| Conformation-State Probes | Specific functional states of DAT (e.g., outward-facing vs. inward-facing) | To study the molecular dynamics of the neurotransmitter transport process. | Novel Benzamides |

The continuous evolution of these advanced probes, driven by progress in medicinal and radiochemistry, ensures that radiolabeling will remain a central technique in the future of neuroscience research.

Q & A

Basic Research Questions

Q. How can the identity of Dopamine-8-14C hydrochloride be confirmed experimentally?

- Methodology :

- Colorimetric Test : Dissolve 0.05 g in 5 mL water and add 10 mL of 4-aminoantipyrine TS2. A red color confirms the presence of catechol groups .

- Chloride Ion Test : Prepare a 20 mg/mL aqueous solution and apply silver nitrate to detect chloride ions via precipitation (General identification test for chlorides) .

- HPLC Retention Time : Use a validated HPLC method (e.g., Kromasil C18 column, 0.03 M phosphate buffer-methanol mobile phase) to compare retention times with a reference standard .

Q. What are the standard methods to assess the purity of this compound?

- Methodology :

- Non-Aqueous Titration : Titrate with 0.1 M perchloric acid (1 mL ≈ 18.96 mg of dopamine hydrochloride) to quantify the active ingredient .

- Heavy Metal Analysis : Use atomic absorption spectroscopy (AAS) or ICP-MS, adhering to a limit of ≤20 ppm for heavy metals (e.g., lead, arsenic) .

- Loss on Drying : Dry at 105°C until constant weight; acceptable loss is ≤0.5% .

Q. What are the solubility properties and handling precautions for this compound?

- Solubility : Freely soluble in water and methanol, but insoluble in ether or toluene .

- Handling : Store in airtight, light-protected containers at ≤5°C to prevent degradation. Avoid contact with oxidizing agents (e.g., iron salts) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of this compound under varying conditions?

- Methodology :

- Accelerated Stability Studies : Exclude samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life by measuring degradation rates at different temperatures .

- pH Stability : Dissolve in buffers (pH 3–9) and analyze degradation products (e.g., quinones) using TLC or LC-MS .

Q. How can analytical methods for this compound be validated to ensure reproducibility?

- Methodology :

- Linearity : Calibrate HPLC with 5–6 concentrations (e.g., 1–10 µg/mL; r² ≥0.999) .

- Accuracy/Precision : Perform spike-recovery tests (e.g., 98–101% recovery, RSD ≤1.5%) across three concentration levels .

- Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess method resilience .

Q. What strategies are recommended for resolving contradictions in literature data on this compound’s pharmacokinetics?

- Methodology :

- Meta-Analysis : Compare experimental conditions (e.g., dosing routes, animal models) across studies to identify confounding variables .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., fixed pH, temperature) to isolate variables .

- Isotopic Tracing : Use 14C-labeled dopamine to track metabolic pathways and validate conflicting bioavailability claims .

Methodological Notes

- Data Interpretation : For HPLC, integrate peak areas using software (e.g., Empower) and apply signal-to-noise ratios (S/N ≥10) to confirm detection limits .

- Safety Protocols : Wear PPE (gloves, lab coat) when handling dopamine hydrochloride to avoid dermal/ocular exposure. Use fume hoods for powder handling .

- Ethical Compliance : For in vivo studies, ensure protocols align with institutional guidelines for animal/human subject welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.